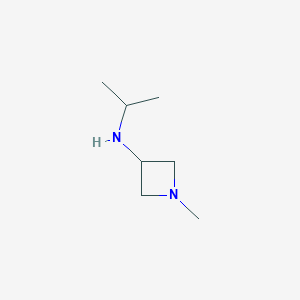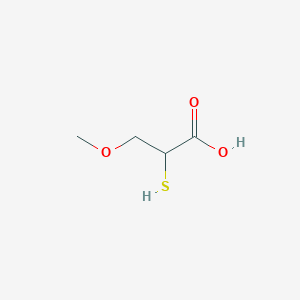
3-Methoxy-2-sulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-sulfanylpropanoic acid is an organic compound with the molecular formula C4H8O3S It is characterized by the presence of a methoxy group (-OCH3) and a sulfanyl group (-SH) attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-sulfanylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-methoxypropanoic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions typically include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of 3-methoxy-2-sulfanylpropanenitrile, followed by acid hydrolysis. This process allows for the large-scale production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-sulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-2-sulfanylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-sulfanylpropanoic acid involves its interaction with various molecular targets and pathways. The sulfanyl group can form disulfide bonds with thiol-containing proteins, affecting their function. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionic acid: Similar structure but lacks the methoxy group.
2-Methoxypropanoic acid: Similar structure but lacks the sulfanyl group.
3-Methoxypropanoic acid: Similar structure but lacks the sulfanyl group.
Uniqueness
3-Methoxy-2-sulfanylpropanoic acid is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C4H8O3S |
|---|---|
Molecular Weight |
136.17 g/mol |
IUPAC Name |
3-methoxy-2-sulfanylpropanoic acid |
InChI |
InChI=1S/C4H8O3S/c1-7-2-3(8)4(5)6/h3,8H,2H2,1H3,(H,5,6) |
InChI Key |
LPNLEJSJTGLPJR-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(=O)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



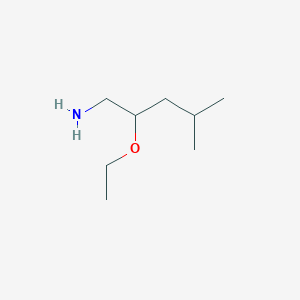
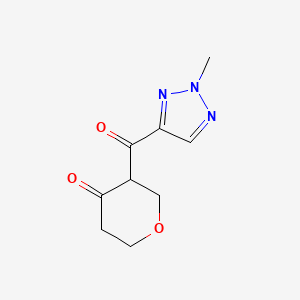
![Butyl[1-(2,4-dimethylphenyl)ethyl]amine](/img/structure/B13298313.png)
![2-([(Tert-butoxy)carbonyl]amino)nonanoicacid](/img/structure/B13298320.png)

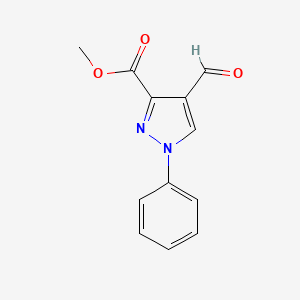
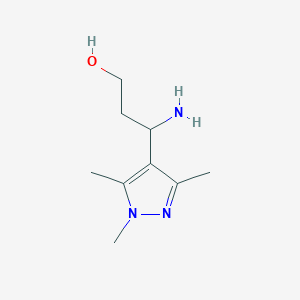
![1-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13298336.png)

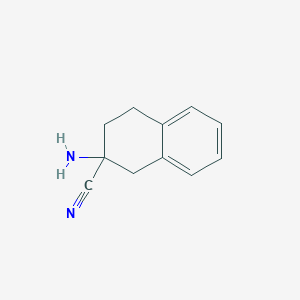
![1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13298356.png)
